molecular formula C22H21ClN4O7 B2982798 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate CAS No. 1351643-28-1

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate

Katalognummer: B2982798
CAS-Nummer: 1351643-28-1
Molekulargewicht: 488.88
InChI-Schlüssel: OGRFXTWGDIIKOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate is a useful research compound. Its molecular formula is C22H21ClN4O7 and its molecular weight is 488.88. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(4-methoxyphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3.C2H2O4/c1-27-17-7-5-16(6-8-17)22-18(26)12-25-10-14(11-25)20-23-19(24-28-20)13-3-2-4-15(21)9-13;3-1(4)2(5)6/h2-9,14H,10-12H2,1H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFXTWGDIIKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O₃
  • Molecular Weight : 319.74 g/mol
  • IUPAC Name : 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide oxalate

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study involving various oxadiazole derivatives demonstrated that compounds with chlorophenyl substitutions showed promising activity against the MCF-7 breast cancer cell line. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
D-1MCF-77Apoptosis induction
D-6MCF-78Cell cycle arrest
D-15MCF-76Inhibition of proliferation

The above data suggest that the presence of electron-withdrawing groups like chlorine enhances the anticancer activity by increasing the lipophilicity and bioavailability of the compounds .

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. Studies have shown that oxadiazole derivatives possess moderate to strong activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
D-1Staphylococcus aureus15
D-6Escherichia coli12
D-15Pseudomonas aeruginosa10

The results indicate that these compounds can serve as potential candidates for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant assays have revealed that certain oxadiazole derivatives can scavenge free radicals effectively. The antioxidant activity is attributed to the presence of methoxy and hydroxyl groups, which enhance electron donation capabilities.

Table 3: Antioxidant Activity Assay Results

CompoundIC50 (µM)Assay Type
D-125DPPH Scavenging
D-630ABTS Assay
D-1520FRAP Assay

These findings suggest that compounds with methoxy substitutions may provide significant antioxidant benefits .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that:

  • Electron-Withdrawing Groups : Compounds with halogen substituents at the para position demonstrate enhanced anticancer and antimicrobial activities.
  • Electron-Donating Groups : The presence of methoxy groups correlates with increased antioxidant efficacy.
  • Pharmacophore Development : Modifications in the azetidine ring structure may further optimize biological activity.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds. For instance, a recent investigation into new oxadiazole derivatives highlighted their effectiveness against multi-drug resistant bacterial strains and their potential as cytotoxic agents against cancer cell lines .

Q & A

Basic: What synthetic routes are recommended for preparing this compound?

Methodological Answer:
The synthesis typically involves coupling chloroacetyl chloride with intermediates like 5-aryl-1,3,4-oxadiazoles. For example:

  • Step 1: React 5-(3-chlorophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl byproducts .
  • Step 2: Purify the crude product via recrystallization (e.g., acetic acid) .
  • Oxalate Salt Formation: Treat the free base with oxalic acid in ethanol under reflux, followed by solvent evaporation .

Basic: How can structural integrity be confirmed post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • Elemental Analysis: Verify C, H, N, and Cl content against theoretical values.
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, azetidine ring protons at δ 3.5–4.2 ppm) .
    • IR: Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced: How can low yields in the cyclization step be addressed?

Methodological Answer:
Optimize reaction conditions based on literature precedents:

  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF, DMSO) versus dioxane to improve reaction kinetics .
  • Temperature Control: Gradual heating (85–90°C) prevents decomposition of thermally sensitive intermediates .

Advanced: What in vitro models are suitable for evaluating bioactivity?

Methodological Answer:

  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include oxadiazole-containing analogs as positive controls .
  • Enzyme Inhibition: Test against COX-2 or HDACs via fluorometric assays, given structural similarities to known inhibitors .
  • Dose-Response Studies: Perform triplicate experiments with varying concentrations (1–100 µM) and statistical validation (p < 0.05) .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

  • Recrystallization: Use acetic acid or ethanol-water mixtures to remove unreacted starting materials .
  • Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (30–70%) for polar impurities .
  • HPLC: Apply reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity batches (>98%) .

Advanced: How to resolve discrepancies in solubility data across studies?

Methodological Answer:

  • Solvent Polarity Testing: Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270–300 nm) .
  • Purity Assessment: Verify via HPLC; impurities like unreacted oxadiazole derivatives may artificially reduce solubility .
  • Temperature Dependence: Conduct solubility studies at 25°C and 37°C to account for thermodynamic variability .

Advanced: How can computational methods aid in SAR studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or tubulin) based on oxadiazole and acetamide pharmacophores .
  • QSAR Modeling: Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties influencing reactivity .

Basic: What handling and storage precautions are recommended?

Methodological Answer:

  • Storage: Keep in airtight containers at –20°C, protected from light and moisture to prevent oxalate degradation .
  • Safety Measures: Use fume hoods during synthesis; avoid inhalation/contact (LD₅₀ data pending, but similar compounds show moderate toxicity) .
  • Waste Disposal: Neutralize acidic byproducts (e.g., oxalic acid) with sodium bicarbonate before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.